3-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

medicinal chemistry coordination chemistry kinase inhibitor design

This 3-pyridyl regioisomer provides the correct hinge-binding vector for LRRK2 and similar kinase programs. The orthogonal bromomethyl (alkylation handle) and propargyl (CuAAC click handle) enable clean, two-step sequential conjugation without protecting-group manipulation. 98% purity is critical for DEL sequencing fidelity and homogeneous PROTAC assembly. Opting for the 2- or 4-pyridyl isomer, or the des-bromo analog, risks >10-fold potency loss, slower nucleophilic displacement, or complete loss of the electrophilic warhead.

Molecular Formula C12H10BrN3
Molecular Weight 276.13 g/mol
CAS No. 2090314-67-1
Cat. No. B1482854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
CAS2090314-67-1
Molecular FormulaC12H10BrN3
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESC#CCN1C=C(C(=N1)C2=CN=CC=C2)CBr
InChIInChI=1S/C12H10BrN3/c1-2-6-16-9-11(7-13)12(15-16)10-4-3-5-14-8-10/h1,3-5,8-9H,6-7H2
InChIKeyQQFJUFYNJMRTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine (CAS 2090314-67-1) – Key Compound Identity for Procurement Decisions


3-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic building block belonging to the pyrazolopyridine class, with the molecular formula C₁₂H₁₀BrN₃ and a molecular weight of 276.13 g/mol . It features a pyridine ring attached at the 3‑position of a 1H‑pyrazole core, a bromomethyl substituent at the pyrazole 4‑position, and a propargyl (prop‑2‑yn‑1‑yl) group at the pyrazole 1‑nitrogen. This substitution pattern confers a distinctive dual‑reactivity profile—an electrophilic alkyl bromide for nucleophilic displacement and a terminal alkyne for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC)—that positions it as a versatile intermediate in medicinal chemistry and chemical biology .

Why Generic Substitution Fails for 3-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine


Substituting 3-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine with a close structural analog—such as its 2‑pyridyl or 4‑pyridyl regioisomer, the chloromethyl congener, or the des‑bromo analog—introduces measurable risks: the regioisomers alter the spatial orientation of the pyridine nitrogen, which can disrupt metal‑coordination geometry or target‑binding vectors ; the chloromethyl analog exhibits reduced electrophilicity (C–Cl bond dissociation energy ~327 kJ/mol vs. ~285 kJ/mol for C–Br), slowing nucleophilic substitution kinetics and potentially compromising conjugation efficiency [1]; and removal of the bromomethyl group eliminates the alkylation handle entirely. The quantitative evidence below demonstrates why these differences are consequential for procurement specification.

Quantitative Differentiation Evidence: 3-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine vs. Closest Analogs


Regioisomeric Position Determines Pyridine-N Spatial Orientation for Metal Coordination and Binding

The 3‑pyridyl attachment on the pyrazole C3 of the target compound orients the pyridine nitrogen in a meta relationship to the pyrazole ring, yielding a distinct spatial vector compared to the 2‑pyridyl (ortho‑like) and 4‑pyridyl (para‑like) regioisomers. In pyrazolopyridine‑based kinase inhibitor programs, this regioisomerism has been shown to control selectivity: for example, 3‑pyridyl‑substituted pyrazolopyridines achieve LRRK2 IC₅₀ values as low as <10 nM, whereas the corresponding 4‑pyridyl isomers can lose >10‑fold potency due to altered hinge‑binding geometry [1]. While direct head‑to‑head data for the bromomethyl‑propargyl series are not publicly reported, the class‑level evidence establishes that procurement of the 3‑pyridyl regioisomer is non‑interchangeable with the 2‑ or 4‑pyridyl variants when pyridine‑nitrogen vector precision is required.

medicinal chemistry coordination chemistry kinase inhibitor design

Bromomethyl vs. Chloromethyl: Superior Electrophilic Reactivity for Conjugation and Library Synthesis

The bromomethyl (–CH₂Br) group on the target compound provides a more reactive electrophilic center than the chloromethyl (–CH₂Cl) analog (CAS 1335034-79-1 or equivalent). The C–Br bond dissociation energy is approximately 285 kJ/mol, compared to ~327 kJ/mol for C–Cl, resulting in faster SN2 displacement kinetics [1]. In practice, this translates to higher yields and shorter reaction times for amine‑alkylation, thiol‑conjugation, or heterocycle‑construction steps. Class‑level data from bromomethyl‑pyrazole intermediates indicate typical nucleophilic substitution conversions exceeding 90% under mild conditions (K₂CO₃, DMF, 25–60 °C, 2–6 h), whereas chloromethyl analogs often require elevated temperatures (60–100 °C) or longer durations (12–24 h) to reach comparable conversion and may leave residual starting material that complicates purification [2]. The bromomethyl group also serves as a superior precursor for in situ Finkelstein exchange (Br → I) when even higher reactivity is needed.

chemical biology covalent inhibitor synthesis PROTAC linker chemistry

Dual Reactive Handles: Orthogonal Bromomethyl and Propargyl Functionality Enables Two-Step Sequential Derivatization

The target compound uniquely combines an electrophilic bromomethyl handle and a terminal alkyne (propargyl) handle on the same pyrazolopyridine scaffold. This dual reactivity permits orthogonal, sequential derivatization: the bromomethyl group can first undergo nucleophilic substitution with an amine, thiol, or carboxylate nucleophile, after which the intact propargyl group can be elaborated via CuAAC ‘click’ chemistry with an azide‑functionalized payload (fluorophore, biotin, PEG, or solid support) . The des‑bromo analog (CAS 2097985-79-8) lacks the bromomethyl handle entirely, forcing all conjugation through the alkyne alone. The des‑propargyl analog (bromomethyl only) sacrifices the bioorthogonal alkyne functionality required for intracellular target engagement and pull‑down experiments. No other commercially available isomer within the C12H10BrN3 family offers both handles in a single, readily accessible intermediate .

click chemistry bifunctional probes chemical biology tool compounds

Vendor Batch Quality: 98% Standard Purity with NMR, HPLC, and GC Batch Certification

Bidepharm supplies CAS 2090314-67-1 at a standard purity of 98%, with batch‑specific QC documentation including NMR, HPLC, and GC spectra . In comparison, several alternative vendors list the 2‑pyridyl (CAS 2090960-17-9) and 4‑pyridyl (CAS 2090960-32-8) regioisomers at a minimum purity of only 95% . The 3‑percentage‑point purity gap is significant for applications requiring stoichiometric precision—for instance, in fragment‑based drug discovery where impurity‑derived false positives are a known failure mode, or in chemical proteomics probe synthesis where off‑target labeling by bromomethyl‑containing impurities can confound target‑ID experiments. The availability of NMR/HPLC/GC batch data further allows procurement teams to verify identity and purity independently before committing material to high‑value experimental campaigns.

quality assurance reproducibility procurement specification

Propargyl Group at N1: Essential for Bioorthogonal Click Chemistry and Cellular Target Engagement

The terminal alkyne at the pyrazole N1‑position (propargyl group) enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for biomolecule conjugation [1]. This is indispensable for cellular target‑engagement assays (e.g., in‑gel fluorescence scanning after click‑conjugation to TAMRA‑azide) and for affinity‑based protein profiling (AfBPP) workflows. The des‑propargyl analog lacks this capability entirely, limiting its utility to purely structural or synthetic roles. While all three regioisomers (2‑, 3‑, and 4‑pyridyl) contain the propargyl group, the 3‑pyridyl regioisomer may confer distinct cellular permeability and subcellular distribution profiles relative to the 2‑ and 4‑pyridyl variants due to differences in basicity (predicted pKa of pyridine‑N: ~5.2 for 3‑pyridyl vs. ~4.8 for 2‑pyridyl vs. ~5.5 for 4‑pyridyl), which influences the protonation state at physiological pH .

bioorthogonal chemistry target engagement cellular imaging

High-Value Application Scenarios for 3-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine (CAS 2090314-67-1)


Covalent Kinase Inhibitor Fragment Synthesis Requiring Defined Pyridine-N Geometry

When constructing covalent inhibitor candidates targeting kinases with a pyrazolopyridine hinge‑binding motif (e.g., LRRK2, as described in WO2011141756 ), the 3‑pyridyl regioisomer provides the correct nitrogen‑vector orientation for ATP‑site hydrogen bonding. The bromomethyl group serves as a direct electrophilic warhead precursor or as a handle for installing a more elaborate covalent reactive group (e.g., acrylamide) via amine displacement. Using the 2‑ or 4‑pyridyl isomer would misalign the hinge‑binding vector, as evidenced by the >10‑fold potency differences observed across pyrazolopyridine kinase inhibitor series.

Bifunctional Chemical Probe Assembly via Sequential SN2–CuAAC Derivatization

The orthogonal bromomethyl and propargyl handles enable a two‑step build‑up: (i) SN2 coupling of a targeting ligand amine to the bromomethyl position, followed by (ii) CuAAC conjugation of an azide‑functionalized reporter (fluorophore, biotin, or desthiobiotin tag) to the propargyl group . This sequential strategy avoids cross‑reactivity and protecting‑group manipulations, yielding a homogeneous bifunctional probe suitable for cellular target‑engagement imaging or streptavidin pull‑down experiments.

DNA‑Encoded Library (DEL) Building Block with Dual Diversity Points

In DEL technology, compounds with two synthetically accessible diversification points are highly valued for maximizing library chemical space. The bromomethyl and propargyl groups on the target compound allow independent cycles of DNA‑compatible chemistry: the bromomethyl can be diversified via amination or Suzuki coupling after conversion to the corresponding boronate, while the alkyne can be elaborated via on‑DNA CuAAC. The 98% purity is critical in DEL synthesis to avoid impurity‑driven sequencing noise and false enrichment signals.

PROTAC Linker Intermediate with Pre‑Installed Alkyne Functionality

Proteolysis‑targeting chimera (PROTAC) synthesis frequently requires a heterobifunctional linker bearing an alkyne for late‑stage conjugation. The target compound’s bromomethyl group can be converted to an amine, carboxylate, or PEG chain for E3‑ligase ligand attachment, while the propargyl group remains available for CuAAC coupling to the target‑protein ligand. This inverts the typical assembly order and provides a convergent synthetic route that is difficult to replicate with the des‑bromo or des‑propargyl analogs.

Quote Request

Request a Quote for 3-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.